(2,4-Dioxoimidazolidin-1-yl)acetic acid
Overview
Description
(2,4-Dioxoimidazolidin-1-yl)acetic acid, also known by its IUPAC name (2,4-dioxo-1-imidazolidinyl)acetic acid, is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . This compound is characterized by the presence of an imidazolidine ring substituted with two oxo groups at positions 2 and 4, and an acetic acid moiety at position 1. It is a specialty product often used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (2,4-Dioxoimidazolidin-1-yl)acetic acid involves a nucleophilic substitution reaction. Typically, 2-chloroacetic acid reacts with bis(carbamic acid) ester to form the intermediate bis(chloroacetyl)imine, which is then hydrolyzed to yield the target product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxo groups, potentially leading to the formation of hydroxyl derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
(2,4-Dioxoimidazolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (2,4-Dioxoimidazolidin-1-yl)acetic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Hydantoinacetic acid: Similar in structure but lacks the oxo groups at positions 2 and 4.
Carboxymethylhydantoin: Another related compound with a similar core structure but different functional groups.
Uniqueness: (2,4-Dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of both the imidazolidine ring and the acetic acid moiety, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXWHYDWUWIFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390227 | |
Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94738-31-5 | |
Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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